Perflubutane (decafluorobutane) is a fully fluorinated alkane, a class of organic compounds where all hydrogen atoms are replaced by fluorine atoms. [] It is a colorless, odorless, and non-flammable gas. [] In scientific research, perflubutane is primarily used as a contrast agent in ultrasound imaging. [, ] This inert gas is encapsulated within lipid microbubbles, which enhance the echogenicity of tissues and organs, allowing for improved visualization during ultrasound examinations. [, ] Perflubutane's inert nature and low boiling point contribute to the microbubble stability and activation within the body, making it a valuable tool in various medical imaging applications. [, , ]
Perflubutane is synthesized from fluorinated hydrocarbons and belongs to the class of perfluorocarbons. It is recognized for its unique properties that make it suitable for use as a contrast agent in diagnostic imaging. The compound is characterized by its high stability and low toxicity, making it an attractive option in medical applications. It has been approved for use in several countries, including Japan and China, since its first approval in 2006 .
The synthesis of perflubutane typically involves several methods, with the most common being:
Perflubutane has a tetrahedral molecular geometry due to its four carbon atoms bonded to fluorine atoms. The molecular structure can be represented as follows:
The carbon-fluorine bonds in perflubutane are highly polar, contributing to its chemical stability and low reactivity. This structure allows perflubutane to remain inert under physiological conditions, making it suitable for use in medical imaging.
The mechanism of action of perflubutane as a contrast agent involves its ability to create microbubbles that reflect ultrasound waves. When injected into the bloodstream, these microbubbles enhance the echogenicity of blood vessels and tissues during ultrasound imaging.
Research indicates that contrast-enhanced ultrasound using perflubutane microbubbles significantly improves diagnostic sensitivity and specificity for liver fibrosis and cirrhosis compared to standard ultrasound techniques . The enhanced contrast allows for better visualization of vascular structures and lesions.
Perflubutane possesses several notable physical and chemical properties:
Perflubutane is primarily used in medical imaging as a contrast agent for ultrasound procedures. Its applications include:
The evolution of perfluorocarbon-based contrast agents represents a paradigm shift in medical imaging capabilities. Early contrast agents utilized agitated saline solutions that produced transient air-filled bubbles, but these were physiologically unstable due to rapid gas dissolution in blood and high nitrogen permeability. The critical breakthrough came with the introduction of perfluorocarbon gases, particularly perflubutane (C~4~F~10~), which exhibited superior intravascular persistence due to their low aqueous solubility (0.0025 g/L at 25°C) and high molecular weight (238 g/mol) compared to air or nitrogen [1] [9]. These physicochemical properties dramatically reduced Laplace pressure-driven dissolution and minimized gaseous diffusion across bubble interfaces, enabling clinically useful imaging windows [8] [9].
Perflubutane emerged as a gold-standard gas core following systematic evaluation of various perfluorocarbons. Its optimal molecular size balances acoustic responsivity with biological persistence, outperforming smaller perfluorocarbons (e.g., perfluoropropane) that dissolve too rapidly and larger molecules (e.g., perfluorohexane) that challenge bubble formation dynamics [1] [9]. The historical progression saw albumin-shelled air bubbles (Albunex®) replaced by phospholipid-encapsulated perflubutane agents (Sonazoid™), with the latter demonstrating significantly prolonged vascular enhancement and unique reticuloendothelial system uptake [9]. This trajectory was propelled by the recognition that perflubutane's high fluorine density (83.7% by weight) provides exceptional acoustic impedance mismatch (approximately 40-fold difference versus soft tissue), generating potent ultrasound backscattering essential for clinical imaging [6] [9].
Table 1: Evolution of Key Perfluorocarbon Gases in Ultrasound Contrast Agents
Perfluorocarbon | Molecular Formula | Molecular Weight (g/mol) | Aqueous Solubility (g/L) | Clinical Adoption |
---|---|---|---|---|
Perflubutane | C~4~F~10~ | 238.04 | 0.0025 | Sonazoid™ (GE HealthCare) |
Perflutren | C~3~F~8~ | 188.02 | 0.0012 | Optison™, Definity® |
Sulfur Hexafluoride | SF~6~ | 146.06 | 0.0055 | Lumason®/SonoVue® |
Air | N~2~/O~2~ mixture | ~28.97 | 0.019 (N~2~) | Early agitated saline agents |
Contemporary manufacturing of perflubutane microbubbles employs precision engineering approaches to achieve narrow size distributions (1-10 μm) essential for both safety (avoiding capillary occlusion) and acoustic performance. The dominant production methodologies include:
High-Shear Mechanical Agitation: This scalable method involves hydrating phospholipid films (typically DSPC, DPPC, or DSPE-PEG2000) in aqueous buffers followed by vial rotation under perflubutane atmosphere. The proprietary Vialmix™ device subjects the phospholipid suspension to controlled mechanical shaking (4500 rpm for 45 seconds), generating polydisperse microbubble populations subsequently purified via differential centrifugation. This technique yields microbubble concentrations exceeding 1.2 × 10^9^ bubbles/mL with median diameters of 2.6 μm, as commercialized in Sonazoid™ [1] [5] [9].
Microfluidic Flow-Focusing Platforms: Emerging technologies utilize precision silicon-glass chips containing flow-focusing nozzles (5-20 μm diameter) to generate monodisperse microbubbles. Under this method, phospholipid solutions (e.g., DPPC:DPPA:MPEG5000-DPPE at 69:20:11 molar ratio) and perflubutane gas streams converge at the nozzle, producing microbubbles with polydispersity indices <15%. This approach enables exquisite control over size distribution critical for harmonic imaging performance and targeted molecular imaging applications [4] [6].
Lyophilized Reconstitution Systems: To enhance shelf-life stability, advanced formulations employ lyophilization of phospholipid matrices. The process involves: (1) preparing phospholipid solutions with cryoprotectants (trehalose/sucrose), (2) sterile filtration, (3) vial filling under vacuum, and (4) freeze-drying. Clinical reconstitution requires adding sterile water followed by perflubutane activation via mechanical shaking, instantly generating stable microbubbles [1] [4]. This approach maintains phospholipid molecular integrity while eliminating cold-chain requirements.
Critical to consistent manufacturing is the gas-to-phospholipid molar ratio during microbubble formation. Optimal ratios (typically 5,000:1) ensure complete encapsulation without shell defects, while excessive phospholipid concentrations generate multilamellar structures compromising acoustic responsivity [4] [5].
The functional longevity of perflubutane microbubbles hinges on sophisticated stabilization strategies counteracting the thermodynamic instability of gas-liquid interfaces. Modern approaches include:
Phospholipid Engineering: Shell formulations combine saturated phosphatidylcholines (DPPC, DSPC) providing mechanical resilience with PEGylated phospholipids (e.g., MPEG5000-DPPE) conferring steric stabilization. The hydrophobic acyl chains (C16-C18) anchor perpendicularly to the gas-liquid interface, while hydrophilic heads extend into the aqueous phase. PEG polymers create a protective hydration layer reducing bubble coalescence through steric repulsion forces. Optimal molar ratios (typically 9:1 DPPC:DSPE-PEG2000) balance shell rigidity and circulatory persistence [4] [5] [7].
Divalent Cation Management: Trace calcium ions (Ca²⁺) present significant destabilization risks by bridging negatively charged phospholipid headgroups (particularly DPPA), inducing premature aggregation. Advanced manufacturing protocols mandate rigorous calcium monitoring (<50 ppb) in phospholipid stocks and organic solvents using atomic absorption spectroscopy. Chelating resins incorporated during synthesis sequester residual cations, while formulation adjustments maintain zeta potentials between -20 to -30 mV, ensuring electrostatic repulsion dominates bubble-bubble interactions [4] [7].
Interfacial Crosslinking: Secondary stabilization employs disulfide bridging between cysteine-containing peptide sequences (e.g., albumin-derived domains) incorporated into phospholipid matrices. This technique enhances resistance to hemodynamic shear stresses without compromising gas diffusivity. Sonochemical methods generate thiol radicals that form -S-S- bonds at bubble interfaces under controlled acoustic fields, increasing shell resilience 3-fold compared to non-crosslinked counterparts [7] [9].
Table 2: Stabilizing Phospholipid Combinations for Perflubutane Microbubbles
Primary Phospholipid | Secondary Component | Molar Ratio | Function | Shell Elasticity (N/m) |
---|---|---|---|---|
DPPC | MPEG5000-DPPE | 69:11 | Steric stabilization | 0.45 ± 0.08 |
DSPC | DSPE-PEG2000 | 85:15 | Extended circulation | 0.62 ± 0.11 |
DPPC:DPPA | Cholesterol | 60:20:20 | Charge modulation | 0.78 ± 0.09 |
Hydrogenated soy PC | PEG40-stearate | 75:25 | Cost-effective | 0.53 ± 0.07 |
Translating laboratory-scale perflubutane microbubble production to industrial manufacturing presents multifaceted engineering challenges:
Gas Encapsulation Efficiency: Industrial-scale processes struggle with achieving consistent perflubutane entrapment >85% across batches. Unlike benchtop sonication with localized cavitation, large-volume reactors (≥100 L) exhibit heterogeneous energy distribution, causing bubble coalescence during formation. Continuous flow systems with staggered herringbone micromixers demonstrate promise by maintaining turbulent Reynolds numbers (Re > 2500) throughout scale-up, ensuring uniform shear profiles during phospholipid adsorption [4] [10]. Additionally, pressurized perflubutane saturation (3-5 atm) during hydration increases gas dissolution, subsequently generating denser microbubble populations during mechanical activation.
Sterilization Method Constraints: Terminal sterilization remains incompatible with perflubutane microbubbles due to temperature-induced gas expansion rupturing phospholipid shells. Current Good Manufacturing Practice (cGMP) compliance therefore requires aseptic processing throughout. This necessitates sterile filtration (0.22 μm) of all aqueous components prior to phospholipid film hydration, classified environment (ISO 7) vial filling, and automated visual inspection for particulate contamination. Lyophilized formats offer advantages by enabling pre-sterilization of phospholipid cakes before gas activation [4] [9].
Cold-Chain Optimization: Despite lyophilization advancements, phospholipid oxidation during storage necessitates stringent temperature control (< -20°C for bulk lipids). Industrial solutions employ nitrogen-sparged cryogenic storage with antioxidant systems (α-tocopherol/ascorbyl palmitate at 0.1-0.5% w/w). For liquid formulations, perflubutane's high density (1.51 g/mL at 25°C) causes buoyancy-driven creaming during transport, addressed through viscosity modifiers (glycerol/hyaluronan) creating viscoelastic matrices that immobilize bubbles without compromising injectability [5] [6].
Precision Filling Technology: Automated vial filling under perflubutane atmosphere requires specialized equipment maintaining <50 ppm oxygen to prevent phospholipid peroxidation. Isolator technology with integrated gas purification achieves oxygen concentrations <10 ppm during vial capping. Residual oxygen analysis via fluorescence-based sensors ensures product stability throughout the 24-month shelf-life [4] [9].
Table 3: Scalability Challenges and Technological Solutions in Perflubutane Manufacturing
Manufacturing Challenge | Laboratory-Scale Approach | Industrial Solution | Critical Process Parameter |
---|---|---|---|
Gas encapsulation consistency | Vialmix™ agitation (5-50mL) | Continuous flow microreactors | Shear rate uniformity (≥5000 s⁻¹) |
Sterility assurance | Laminar flow hood processing | Isolator technology with VHP sterilization | Viable particle count (<1 CFU/m³) |
Phospholipid oxidation control | Argon blanket during synthesis | Nitrogen sparging with antioxidant cocktails | Dissolved oxygen (<10 ppb) |
Size distribution control | Differential centrifugation | Acoustic field separation | Resonance frequency stability (±0.1 MHz) |
The convergence of these advanced manufacturing approaches enables reproducible production of perflubutane agents meeting stringent pharmaceutical requirements while preserving the delicate nanostructural features essential for clinical imaging performance. Future innovation will likely focus on closed-system aseptic processing and real-time release testing using acoustic quality control methodologies [4] [6] [10].
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